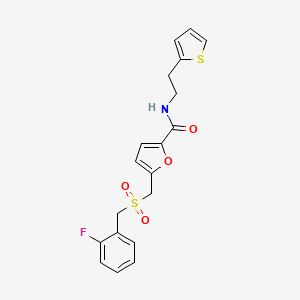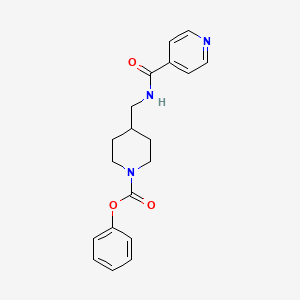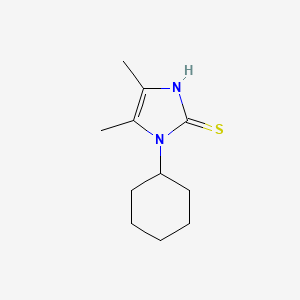[(2-propyl-1,3-thiazol-4-yl)methyl]amine CAS No. 1356747-65-3](/img/structure/B2590263.png)
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine is a chemical compound that has been synthesized for research purposes. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine has potential applications in various fields of scientific research. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
作用機序
The mechanism of action of [(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to protect neurons from oxidative stress by upregulating the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. It has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, it has been shown to protect neurons from oxidative stress, which can prevent neurodegenerative diseases.
実験室実験の利点と制限
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have multiple potential applications in scientific research. However, there are also limitations to using this compound in lab experiments. It may have potential toxicity, and more research is needed to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on [(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine. One direction is to further investigate its potential as an anti-inflammatory agent and its effects on the immune system. Another direction is to explore its potential as an anti-cancer agent and its effects on different types of cancer cells. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. Overall, [(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine has potential applications in various fields of scientific research and warrants further investigation.
合成法
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine can be synthesized using a multi-step process. The first step involves the synthesis of 2-propyl-1,3-thiazole-4-carboxylic acid by reacting 2-propylthiocarbamide with ethyl bromoacetate. The second step involves the synthesis of furan-2-carbaldehyde by reacting furan-2-carboxylic acid with thionyl chloride. The third step involves the synthesis of prop-2-yn-1-amine by reacting propargyl bromide with ammonia. The final step involves the coupling of the three compounds to form [(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-6-15-16-13(12-19-15)10-17(8-4-2)11-14-7-5-9-18-14/h2,5,7,9,12H,3,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWUMEFJVNAYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)CN(CC#C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2590183.png)


![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590187.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2590188.png)

![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![5-Chloro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590194.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2590195.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2590197.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)